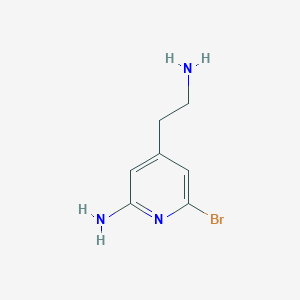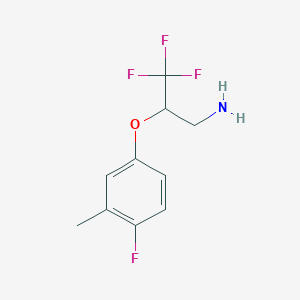
3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine is a synthetic organic compound characterized by the presence of trifluoromethyl and fluoro groups attached to a phenoxy-propylamine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the phenoxy intermediate: Reacting 4-fluoro-3-methylphenol with an appropriate halogenated propylamine under basic conditions to form the phenoxy intermediate.
Introduction of the trifluoromethyl group: Using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could result in various substituted phenoxy-propylamines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amine-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of trifluoromethyl and fluoro groups can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(4-fluoro-phenoxy)-propylamine: Lacks the methyl group, which might affect its biological activity and chemical properties.
2-(4-fluoro-3-methyl-phenoxy)-propylamine: Lacks the trifluoromethyl group, which could influence its reactivity and interactions with biological targets.
Uniqueness
3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine is unique due to the combination of trifluoromethyl and fluoro groups, which can impart distinct chemical and biological properties, such as increased lipophilicity, metabolic stability, and binding affinity.
Properties
Molecular Formula |
C10H11F4NO |
|---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(4-fluoro-3-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H11F4NO/c1-6-4-7(2-3-8(6)11)16-9(5-15)10(12,13)14/h2-4,9H,5,15H2,1H3 |
InChI Key |
BRRAKFWQXRIXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(CN)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


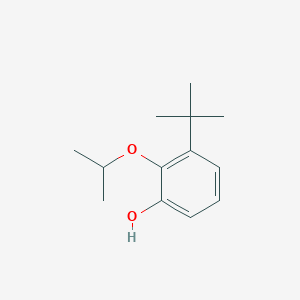
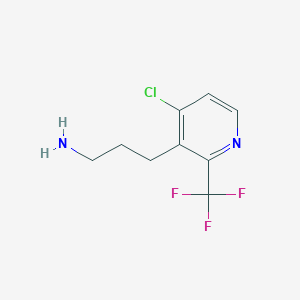
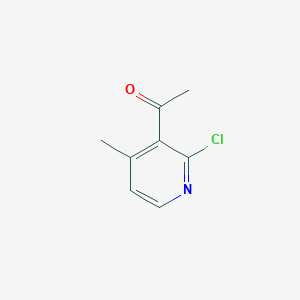
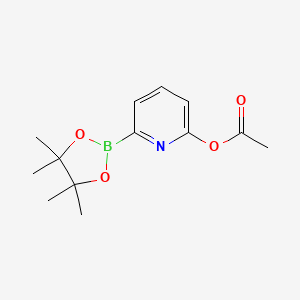
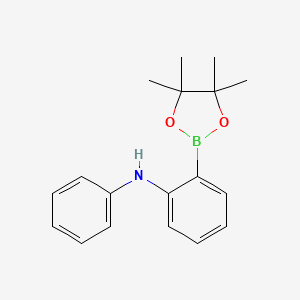
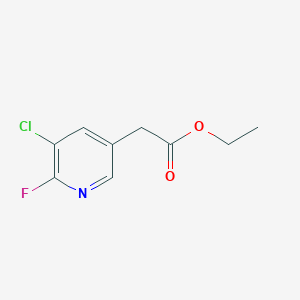
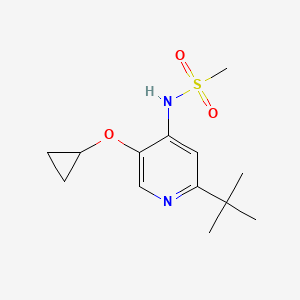
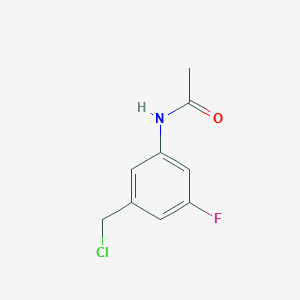
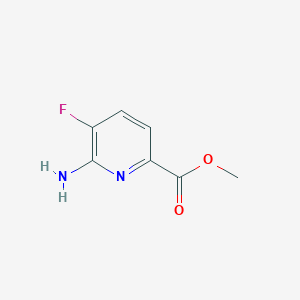
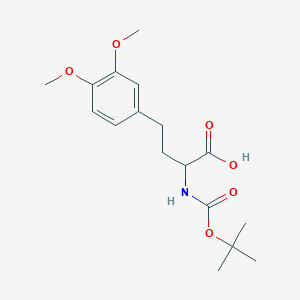
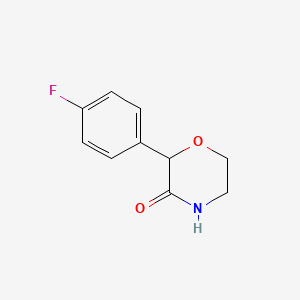
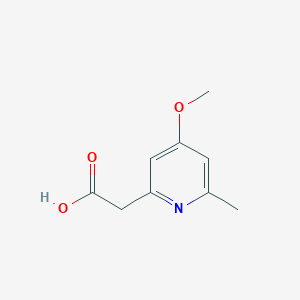
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)
